Methyl 2-furoate

Description

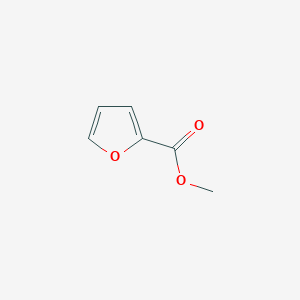

Structure

3D Structure

Properties

IUPAC Name |

methyl furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-8-6(7)5-3-2-4-9-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJLSECJEQSPKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060598 | |

| Record name | 2-Furancarboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless to pale yellow liquid, berry, fruity, winey, heavy odour | |

| Record name | Methyl 2-furoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029750 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl 2-furoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/610/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

181.00 to 182.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl 2-furoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029750 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble to slightly soluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | Methyl 2-furoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/610/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.176-1.181 | |

| Record name | Methyl 2-furoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/610/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

611-13-2 | |

| Record name | Methyl 2-furoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-furoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-furoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furancarboxylic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Furancarboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-furoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-FUROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9A8D29YDE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 2-furoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029750 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-Furoate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-furoate (CAS No. 611-13-2) is a furan derivative and a valuable organic compound with applications in the flavor, fragrance, and pharmaceutical industries.[1][2] Its characteristic fruity and mushroom-like aroma has led to its use as a flavoring agent.[1][2] Structurally, it comprises a furan ring substituted with a methyl ester group, which dictates its chemical reactivity and physical properties.[3] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its spectroscopic data.

Chemical Structure and Identification

This compound, also known as methyl furan-2-carboxylate or methyl pyromucate, is an organic compound with the molecular formula C₆H₆O₃.[3][4][5] The molecule consists of a five-membered aromatic furan ring with an oxygen atom, to which a methyl ester group (-COOCH₃) is attached at the second carbon position.[3]

| Identifier | Value |

| IUPAC Name | methyl furan-2-carboxylate[4] |

| CAS Number | 611-13-2[4] |

| Molecular Formula | C₆H₆O₃[3][4][5] |

| Molecular Weight | 126.11 g/mol [3][5][6] |

| SMILES | COC(=O)c1ccco1[7][8] |

| InChI | 1S/C6H6O3/c1-8-6(7)5-3-2-4-9-5/h2-4H,1H3[4][7][8] |

| InChIKey | HDJLSECJEQSPKW-UHFFFAOYSA-N[4][7][8] |

Physicochemical Properties

This compound is a colorless to orange liquid at room temperature.[3][6] It is characterized by a pleasant, fruity odor.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Appearance | Colorless to orange liquid | [3][6] |

| Boiling Point | 181 °C (at 760 mmHg) | [1][4][7] |

| Density | 1.179 g/mL at 25 °C | [1][3][7] |

| Refractive Index (n²⁰/D) | 1.487 | [1][6][7] |

| Flash Point | 73 °C (closed cup) | [7] |

| Solubility | Insoluble to slightly soluble in water; soluble in oils and organic solvents like methanol and chloroform. | [3][4] |

| LogP | 1.00 | [4] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ typically shows signals corresponding to the three protons on the furan ring and the three protons of the methyl ester group.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.60 | dd | H5 |

| 7.19 | dd | H3 |

| 6.52 | dd | H4 |

| 3.90 | s | -OCH₃ |

Data sourced from PubChem, acquired on a 400 MHz instrument in CDCl₃.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| 159.16 | C=O |

| 146.46 | C2 |

| 144.77 | C5 |

| 117.98 | C3 |

| 111.93 | C4 |

| 51.84 | -OCH₃ |

Data sourced from PubChem, acquired on a 25.16 MHz instrument in CDCl₃.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for the carbonyl group of the ester and the C-O stretching of the furan ring. Key peaks are observed around 1720 cm⁻¹ (C=O stretch) and in the region of 1200-1000 cm⁻¹ (C-O stretch).

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak (M⁺) at m/z 126, corresponding to its molecular weight.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound is commonly synthesized by the Fischer esterification of 2-furoic acid with methanol, using an acid catalyst.

Materials:

-

2-Furoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Sodium Bisulfate Monohydrate (NaHSO₄·H₂O)[5]

-

Sodium Bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-furoic acid in an excess of methanol (e.g., a 1:15 molar ratio of acid to alcohol).[5]

-

Carefully add a catalytic amount of concentrated sulfuric acid or a specified amount of sodium bisulfate monohydrate (e.g., 0.1 g for 5 g of furoic acid).[5]

-

Attach a reflux condenser and heat the mixture to reflux for a specified time (e.g., 150 minutes).[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel containing water.[5]

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.[5]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

The product can be further purified by vacuum distillation, collecting the fraction at 150-155 °C (at 0.08 MPa).[5]

Characterization Protocols

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).[4]

-

Data Acquisition: Obtain the spectra at room temperature, using standard acquisition parameters.

4.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two KBr plates.[8]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the standard range (e.g., 4000-400 cm⁻¹).

4.2.3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation and analysis.

-

Ionization: Use Electron Ionization (EI) as the ionization method.

-

Analysis: Analyze the resulting mass spectrum for the molecular ion peak and fragmentation pattern.

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Showing Compound this compound (FDB000952) - FooDB [foodb.ca]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-Furoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-furoate (CAS: 611-13-2) is an aromatic ester derived from 2-furoic acid, a compound readily accessible from biomass-derived furfural.[1] This colorless to pale yellow liquid possesses a characteristic sweet, fruity, and somewhat earthy aroma, leading to its use in the flavor and fragrance industries.[2][3] For researchers and professionals in drug development, this compound serves as a versatile building block in the synthesis of more complex heterocyclic scaffolds and bioactive molecules.[1] Its metabolic fate, likely involving hydrolysis to 2-furoic acid, and the known biological activities of furan derivatives, warrant a thorough understanding of its fundamental physicochemical properties.[4] This guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and insights into its synthesis and potential biological relevance.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory applications.

Identification and General Properties

| Property | Value | Reference(s) |

| IUPAC Name | methyl furan-2-carboxylate | [5] |

| Synonyms | Methyl pyromucate, Methyl 2-furancarboxylate | [5] |

| CAS Number | 611-13-2 | [5] |

| Molecular Formula | C₆H₆O₃ | [5] |

| Molecular Weight | 126.11 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Sweet, fruity, earthy | [2][3] |

Physical and Chemical Constants

| Property | Value | Conditions | Reference(s) |

| Boiling Point | 181-182 °C | 760 mmHg | [2] |

| Melting Point | Not well-defined (liquid at room temp.) | - | |

| Density | 1.179 g/mL | 25 °C | [6] |

| Refractive Index (n_D) | 1.487 | 20 °C | [6] |

| Flash Point | 73 °C | Closed cup | [7] |

| logP (Octanol/Water) | 1.00 | - | [2] |

| Water Solubility | Slightly soluble | - | [1] |

| Solubility in Organic Solvents | Soluble in ethanol and oils | - | [2] |

Spectroscopic Data

| Technique | Solvent | Key Peaks/Shifts (ppm or cm⁻¹) | Reference(s) |

| ¹H NMR | CDCl₃ | δ 7.60 (dd, 1H), 7.19 (dd, 1H), 6.52 (dd, 1H), 3.90 (s, 3H) | [5] |

| ¹³C NMR | CDCl₃ | δ 159.1, 146.4, 144.7, 117.9, 111.9, 51.8 | [5] |

| Infrared (IR) | Neat | ~1720 cm⁻¹ (C=O stretch), ~1290, ~1120 cm⁻¹ (C-O stretch) | [8] |

| Mass Spectrometry (EI) | - | m/z 126 (M+), 95, 67, 39 | [9] |

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Synthesis: Fischer-Speier Esterification

This protocol describes the synthesis of this compound from 2-furoic acid and methanol, a classic example of Fischer-Speier esterification.[1][2]

Materials:

-

2-Furoic Acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus, standard glassware.

Procedure:

-

In a round-bottom flask, dissolve 2-furoic acid in an excess of methanol (e.g., 5-10 molar equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of 2-furoic acid) to the solution while stirring.

-

Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[1]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purify the crude product by distillation under reduced pressure to yield pure this compound.[10]

Determination of Boiling Point (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of a small quantity of liquid.[4][11]

Materials:

-

This compound

-

Thiele tube filled with mineral oil

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or micro-burner

Procedure:

-

Fill the small test tube to about half-full with this compound.[4]

-

Place the capillary tube, sealed end up, into the test tube containing the sample.[4]

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and sample assembly in the Thiele tube, making sure the rubber band is above the oil level.[11]

-

Gently heat the side arm of the Thiele tube with a small flame.[11]

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Once a continuous and rapid stream of bubbles is observed, remove the heat source.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[4]

Determination of Density (Pycnometer Method)

This method provides a precise measurement of the density of a liquid.[10]

Materials:

-

This compound

-

Pycnometer (a small glass flask with a fitted glass stopper containing a capillary tube)

-

Analytical balance (accurate to ±0.0001 g)

-

Distilled water

-

Acetone (for cleaning)

-

Thermometer

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer and record the mass (m₁).

-

Fill the pycnometer with distilled water and insert the stopper, allowing excess water to exit through the capillary. Ensure there are no air bubbles.

-

Equilibrate the filled pycnometer to a constant temperature (e.g., 25 °C) in a water bath and then dry the outside completely.

-

Weigh the pycnometer filled with water and record the mass (m₂).

-

Empty and thoroughly dry the pycnometer.

-

Fill the dry pycnometer with this compound, following the same procedure as with water.

-

Weigh the pycnometer filled with this compound at the same temperature and record the mass (m₃).

-

The density of this compound is calculated using the formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the measurement temperature.

Determination of Solubility

This protocol outlines a semi-quantitative method to assess the solubility of this compound in various solvents.

Materials:

-

This compound

-

Solvents: Water, Ethanol, Methanol, Diethyl ether, Toluene

-

Small test tubes

-

Graduated pipettes or micropipettes

-

Vortex mixer

Procedure:

-

Add a known volume (e.g., 0.1 mL) of this compound to a test tube.

-

Add a small, measured volume (e.g., 0.1 mL) of the solvent to be tested.

-

Vortex the mixture for 30 seconds and observe for complete dissolution (a single clear phase).

-

If the ester dissolves, continue adding the solvent in measured increments (e.g., 0.1 mL) until a total of 1.0 mL has been added, observing for any phase separation after each addition.

-

If the ester does not dissolve initially, continue adding the solvent in increments up to a total of 3 mL, vortexing after each addition.

-

Record the solubility as:

-

Soluble: Forms a clear, single phase.

-

Slightly soluble: Partially dissolves, may form a cloudy solution or require a larger volume of solvent.

-

Insoluble: Does not visibly dissolve, forms two distinct layers.

-

Spectroscopic Analysis Protocols

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a small vial.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (typical for a 400 MHz spectrometer):

-

Pulse Program: Standard single-pulse (zg30)

-

Number of Scans: 8-16

-

Relaxation Delay: 1.0 s

-

Spectral Width: ~12 ppm

¹³C NMR Acquisition Parameters (typical for a 100 MHz spectrometer):

-

Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30)

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2.0 s

-

Spectral Width: ~220 ppm

For a neat liquid sample like this compound, the Attenuated Total Reflectance (ATR) or neat liquid on salt plates method can be used.[11]

Procedure (Neat Liquid on Salt Plates):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place one to two drops of this compound onto the center of one salt plate.[11]

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.[11]

-

Place the "sandwich" of salt plates into the spectrometer's sample holder.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Direct infusion Electrospray Ionization (ESI) is a suitable method for obtaining the mass spectrum of this compound.

Sample Preparation:

-

Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

Procedure (Direct Infusion ESI-MS):

-

Infuse the diluted sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ at m/z 127.04 should be observed.

Biological Relevance for Drug Development

While this compound itself is primarily used as a synthetic intermediate and flavoring agent, its structural motif and metabolic products are of interest in drug development.

Metabolism to 2-Furoic Acid

It is anticipated that this compound undergoes hydrolysis in vivo, catalyzed by esterase enzymes, to yield methanol and 2-furoic acid. 2-Furoic acid is the primary metabolite and is known to be further metabolized in biological systems. For instance, the bacterium Pseudomonas putida can degrade 2-furoic acid, with the metabolic pathway involving the formation of 2-furoyl-CoA.[4]

Potential as a Histone Deacetylase (HDAC) Inhibitor Precursor

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are significant targets in cancer therapy.[10][11] Certain short-chain fatty acids and phenolic acid derivatives have been identified as HDAC inhibitors.[11] Given that this compound is hydrolyzed to 2-furoic acid, a carboxylic acid with structural similarities to some known HDAC inhibitors, it presents a potential prodrug scaffold. The in-situ generation of 2-furoic acid could lead to localized HDAC inhibition, a desirable characteristic for targeted drug action.

Safety and Handling

This compound is classified as a combustible liquid and is harmful if swallowed or in contact with skin. It can cause skin and serious eye irritation.[7] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide provides a detailed compilation of the physicochemical properties of this compound, along with comprehensive experimental protocols for their determination. The data and methodologies presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals utilizing this compound in their work. The potential for this compound to act as a prodrug for compounds targeting enzymes such as histone deacetylases highlights the importance of understanding its fundamental chemical and biological characteristics.

References

- 1. Diabetes alters activation and repression of pro- and anti-inflammatory signaling pathways in the vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The metabolism of 2-furoic acid by Pseudomanas F2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C6H6O3 | CID 11902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histone deacetylase inhibition results in a common metabolic profile associated with HT29 differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. gsartor.org [gsartor.org]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. researchgate.net [researchgate.net]

Synonyms for methyl 2-furoate (e.g., methyl pyromucate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-furoate, a versatile organic compound, holds significant interest within the scientific community, particularly for researchers in chemistry and drug discovery. This technical guide provides an in-depth overview of this compound, encompassing its fundamental properties, synthesis protocols, and its role as a precursor in the development of pharmacologically active molecules. This document consolidates key data into structured tables for ease of reference and comparison, details experimental methodologies, and visualizes relevant biological pathways and synthetic workflows to support advanced research and development activities.

Chemical Identity and Synonyms

This compound is systematically known as methyl furan-2-carboxylate. Due to its historical and common usage in various industries, it is recognized by a multitude of synonyms. This extensive list is crucial for comprehensive literature and database searches.

A comprehensive list of synonyms for this compound is provided below:

| Common Synonyms | Systematic & Other Names |

| Methyl pyromucate | 2-Furancarboxylic acid, methyl ester |

| Methyl furan-2-carboxylate | 2-Furoic acid, methyl ester |

| Furan-2-carboxylic acid methyl ester | Pyromucic acid methyl ester |

| 2-(Methoxycarbonyl)furan | Methyl 2-furylcarboxylate |

| FEMA No. 2703 | NSC 35551 |

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in experimental settings. The following tables summarize key quantitative data for this compound.[1][2][3][4][5]

Table 2.1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₆O₃ | [1][4][5] |

| Molecular Weight | 126.11 g/mol | [1][2][4][5] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 181-182 °C at 760 mmHg | [1] |

| Density | 1.179 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.487 | [5] |

| Flash Point | 73 °C (closed cup) | [3] |

| Solubility | Insoluble in water; soluble in organic solvents | [1] |

Table 2.2: Spectroscopic Data for this compound

| Technique | Key Data | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.60 (dd, J=1.8, 0.8 Hz, 1H), 7.19 (dd, J=3.6, 0.8 Hz, 1H), 6.52 (dd, J=3.6, 1.8 Hz, 1H), 3.90 (s, 3H) | [1] |

| ¹³C NMR (CDCl₃, 25.16 MHz) | δ (ppm): 159.16, 146.46, 144.77, 117.98, 111.93, 51.84 | [1] |

| Mass Spectrometry (GC-MS) | m/z: 126 (M+), 95, 39 | [1][6] |

| Infrared (FT-IR) | Major peaks (cm⁻¹): ~1720 (C=O stretch), ~1580, ~1470, ~1390 (aromatic C=C stretch), ~1220, ~1100 (C-O stretch) | [1][7][8] |

Experimental Protocols

The synthesis of this compound can be achieved through several established methods. Below are detailed experimental protocols for two common synthetic routes.

Synthesis of this compound from 2-Furoic Acid (Fischer Esterification)

This classic method involves the acid-catalyzed esterification of 2-furoic acid with methanol.

Materials:

-

2-Furoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric acid (H₂SO₄) or Hydrogen chloride (HCl) gas

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve 2-furoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid or bubble hydrogen chloride gas through the solution.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

-

Purify the crude product by distillation under reduced pressure to yield pure this compound.

Synthesis of this compound from Furfural (Oxidative Esterification)

This method provides a route from the readily available biomass-derived platform chemical, furfural.[9][10]

Materials:

-

Furfural

-

Methanol

-

Gold-based heterogeneous catalyst (e.g., Au/ZrO₂) or other suitable oxidation catalysts[9]

-

Oxygen (O₂) gas

-

High-pressure reactor

-

Filtration apparatus

Procedure:

-

In a high-pressure reactor, combine furfural, methanol, and the heterogeneous catalyst.

-

Pressurize the reactor with oxygen to the desired pressure.

-

Heat the mixture to the specified reaction temperature and stir for the designated time. Monitor the reaction progress by Gas Chromatography (GC).

-

After the reaction is complete, cool the reactor to room temperature and vent the excess oxygen.

-

Filter the reaction mixture to remove the solid catalyst.

-

The filtrate contains the product, this compound, which can be purified by distillation.

Applications in Drug Discovery and Development

This compound serves as a valuable scaffold and starting material in the synthesis of a variety of biologically active compounds. The furan nucleus is a common motif in many natural products and synthetic drugs.[11][12][13] Derivatives of furan have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[11][12][13][14]

This compound can be chemically modified at various positions on the furan ring or at the ester group to generate libraries of novel compounds for biological screening.[15][16][17] For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. The furan ring itself can undergo electrophilic substitution reactions, allowing for the introduction of diverse functional groups.

Signaling Pathways and Biological Activity of Furan Derivatives

While specific signaling pathways for this compound are not extensively documented, furan derivatives, in general, have been shown to modulate key inflammatory signaling pathways.[11][18][19] Notably, their anti-inflammatory effects are, in some cases, attributed to the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) signaling pathways.[11][18][19]

The MAPK pathway is a critical regulator of cellular processes, including inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of inflammation and metabolism. Its activation can lead to the suppression of inflammatory responses.

Below is a diagram illustrating the potential mechanism of anti-inflammatory action for furan derivatives.

Caption: Putative anti-inflammatory mechanism of furan derivatives.

Experimental Workflow for Synthesis and Purification

The following diagram outlines a typical experimental workflow for the synthesis and purification of this compound via Fischer esterification.

Caption: Synthesis and purification workflow for this compound.

Conclusion

This compound is a compound of considerable utility, serving as a key building block in organic synthesis and holding potential for the development of new therapeutic agents. This technical guide has provided a consolidated resource for researchers, offering a comprehensive list of its synonyms, detailed physicochemical and spectroscopic data, and robust experimental protocols. The exploration of the biological activities of furan derivatives and their potential mechanisms of action highlights promising avenues for future research in drug discovery. The provided visualizations of a putative signaling pathway and a standard synthesis workflow are intended to aid in the conceptualization and execution of new research endeavors in this field.

References

- 1. This compound | C6H6O3 | CID 11902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound, 611-13-2 [thegoodscentscompany.com]

- 4. chemeo.com [chemeo.com]

- 5. ScenTree - this compound (CAS N° 611-13-2) [scentree.co]

- 6. Showing Compound this compound (FDB000952) - FooDB [foodb.ca]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. mdpi.com [mdpi.com]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 11. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological activity of furan derivatives [wisdomlib.org]

- 13. ijabbr.com [ijabbr.com]

- 14. Page loading... [wap.guidechem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. 2-糠酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 17. guidechem.com [guidechem.com]

- 18. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Enigmatic Presence of Methyl 2-Furoate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-furoate, a volatile organic compound with a characteristic fruity, caramel-like aroma, is a known constituent of numerous plant species, contributing significantly to the flavor and fragrance profiles of a variety of fruits, vegetables, and roasted goods. Despite its widespread occurrence, a comprehensive understanding of its biosynthesis, quantitative distribution, and the precise methodologies for its analysis in plant matrices remains fragmented. This technical guide synthesizes the current knowledge on the natural occurrence of this compound in plants, providing a detailed overview for researchers, scientists, and drug development professionals. It delves into the available, albeit limited, quantitative data, outlines a generalized experimental protocol for its analysis, and proposes a hypothetical biosynthetic pathway based on related metabolic routes. This guide aims to be a foundational resource, highlighting both what is known and the significant knowledge gaps that warrant future investigation.

Natural Occurrence of this compound in Plants

This compound has been identified as a volatile component in a diverse array of plant species, where it often plays a role in the characteristic aroma of the fruit, flower, or processed plant product. Its presence is frequently reported in the context of food science and flavor chemistry.

Documented Plant Sources

While its presence is widely acknowledged, quantitative data on the concentration of this compound in different plant tissues is notably scarce in the scientific literature. Most studies report its detection without quantification. The following table summarizes the plant species and products where this compound has been identified.

| Plant Family | Species | Common Name | Plant Part/Product | Reference(s) |

| Actinidiaceae | Actinidia chinensis | Kiwifruit | Fruit | [1] |

| Anacardiaceae | Mangifera indica | Mango | Fruit | [1] |

| Caricaceae | Carica papaya | Papaya | Fruit | [1] |

| Rosaceae | Prunus spp. | Plum | Fruit | [2] |

| --- | Rubus spp. | Blackberry | Fruit | [3] |

| --- | Prunus amygdalus | Roasted Almond | Nut | [2] |

| Solanaceae | Solanum tuberosum | Potato | Tuber | [3] |

| Fabaceae | Theobroma cacao | Cocoa | Bean | [3] |

| Rubiaceae | Coffea spp. | Coffee | Bean | [3][4] |

| Malvaceae | Hibiscus esculentus | Okra | Fruit | [5] |

| Fabaceae | Tamarindus indica | Tamarind | Fruit | [2] |

| Myrtaceae | Psidium guajava | Guava | Fruit | [2] |

| --- | Feijoa sellowiana | Feijoa | Fruit | [2] |

| Apiaceae | Various | Honey (from nectar) | --- | [2] |

Table 1: Documented Natural Occurrence of this compound in Plants. This table is not exhaustive but represents a selection of plants where this compound has been identified.

Quantitative Data

As previously mentioned, there is a significant lack of published quantitative data for this compound in plant materials. Most analytical studies on plant volatiles either identify it as a minor component without reporting its concentration or group it with other furan derivatives. For context, Table 2 presents data on the closely related compounds, furan and 2-methylfuran, in coffee, a product where this compound is also found. This highlights the need for dedicated quantitative studies on this compound.

| Compound | Coffee Type | Mean Concentration (ng/g) | Reference(s) |

| Furan | Regular Ground | 2200 | [6] |

| Furan | Decaffeinated Ground | 2450 | [6] |

| Furan | Cartridge Type | 2360 | [6] |

| 2-Methylfuran | Regular Ground | 9470 | [6] |

| 2-Methylfuran | Decaffeinated Ground | 10400 | [6] |

| 2-Methylfuran | Cartridge Type | 10700 | [6] |

Table 2: Concentration of Furan and 2-Methylfuran in Roasted Coffee Beans. This data is provided to illustrate the typical concentrations of related furan compounds in a relevant plant-derived product.

Experimental Protocols for Analysis

The analysis of this compound in plant matrices typically involves the extraction of volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification. Headspace solid-phase microextraction (HS-SPME) is a common, solvent-free technique for extracting volatiles.

General Workflow for a Validated Quantitative Method

A robust quantitative analysis of this compound in a plant matrix would follow a validated protocol. The following workflow is based on established practices for volatile compound analysis and FDA guidelines for method validation.

Figure 1: General Experimental Workflow for Quantitative Analysis. This diagram outlines the key steps from sample preparation to method validation for the quantification of this compound in plant tissues.

Detailed Methodological Steps

2.2.1. Sample Preparation:

-

Collection and Storage: Collect fresh plant material and either process immediately or flash-freeze in liquid nitrogen and store at -80°C to prevent degradation of volatile compounds.

-

Homogenization: Cryogenically grind the frozen plant tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Aliquoting: Accurately weigh a specific amount of the homogenized powder (e.g., 1-2 g) into a headspace vial (e.g., 20 mL).

-

Internal Standard: Add a known concentration of a suitable internal standard, ideally a stable isotope-labeled version of this compound (e.g., this compound-d3), to each sample for accurate quantification.

2.2.2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatile and semi-volatile compounds.

-

Equilibration: Seal the vial and incubate it at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow the volatiles to partition into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) under controlled temperature and agitation.

2.2.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Thermally desorb the extracted analytes from the SPME fiber in the hot GC inlet (e.g., 250°C) in splitless mode.

-

Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms or HP-INNOWax) with a programmed temperature gradient to separate the volatile compounds. A typical temperature program might start at 40°C, hold for 2 minutes, then ramp at 5-10°C/min to 250°C.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) to enhance sensitivity and selectivity for this compound and its internal standard. Key ions for this compound (m/z) are typically 126 (molecular ion), 95, and 67.

2.2.4. Quantification and Method Validation:

-

Calibration: Prepare a calibration curve using a series of standard solutions of this compound with a constant concentration of the internal standard.

-

Data Analysis: Integrate the peak areas of the target analyte and the internal standard. Calculate the concentration of this compound in the samples based on the calibration curve.

-

Validation: Validate the method according to established guidelines (e.g., FDA, AOAC) to determine its accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).

Biosynthesis of this compound in Plants: A Hypothetical Pathway

The precise enzymatic pathway for the biosynthesis of this compound in plants has not been fully elucidated. However, based on known biochemical transformations and related pathways, a plausible hypothetical pathway can be proposed. This pathway likely involves the formation of a furan ring from precursors derived from carbohydrate metabolism, followed by oxidation and esterification.

Proposed Biosynthetic Steps

The proposed pathway begins with the degradation of pentose sugars, which are common in plant cell walls and metabolic pools.

-

Furfural Formation: Pentose sugars, such as xylose, can undergo acid-catalyzed dehydration to form furfural. While this is a well-known reaction in industrial processes involving plant biomass, the enzymatic equivalent in living plants is not yet characterized but is a plausible starting point.

-

Oxidation to 2-Furoic Acid: Furfural can be oxidized to 2-furoic acid. In various organisms, this conversion can be catalyzed by dehydrogenases. It is hypothesized that plants possess analogous enzymes capable of this oxidation step.

-

Esterification to this compound: The final step is the methylation of the carboxylic acid group of 2-furoic acid to form the methyl ester. Plants are known to have a large family of S-adenosyl-L-methionine (SAM)-dependent methyltransferases, such as the SABATH family, which catalyze the methylation of various small molecules, including carboxylic acids.[7] It is proposed that a member of this or a similar methyltransferase family is responsible for the final esterification step.

Figure 2: Hypothetical Biosynthetic Pathway of this compound in Plants. This diagram illustrates a plausible sequence of enzymatic reactions leading to the formation of this compound from pentose sugars. The specific enzymes involved in plants are yet to be identified.

Future Directions and Conclusion

The natural occurrence of this compound in plants is well-documented, yet our understanding of its biosynthesis and quantitative distribution remains in its infancy. This technical guide has provided a consolidation of the current knowledge, highlighting the significant opportunities for future research.

Key areas for future investigation include:

-

Quantitative Studies: There is a pressing need for the development and application of validated quantitative methods to determine the concentration of this compound in a wide range of plant tissues and under different physiological and environmental conditions.

-

Elucidation of the Biosynthetic Pathway: The hypothetical pathway proposed herein provides a framework for future research. The identification and characterization of the enzymes responsible for furfural formation, its oxidation to 2-furoic acid, and the final methylation step in plants are critical next steps.

-

Biological Function: The role of this compound in plants is largely unknown. It may function as an attractant for pollinators, a defense compound against herbivores or pathogens, or have other signaling roles.

-

Drug Development Potential: As a naturally occurring small molecule, this compound and its derivatives could be explored for potential pharmacological activities.

References

- 1. Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyltransferases: Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Solving a furan fatty acid biosynthesis puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Origin and mechanistic pathways of formation of the parent furan--a food toxicant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound natural, 99 , FG 611-13-2 [sigmaaldrich.com]

- 7. Function and Evolution of the Plant MES Family of Methylesterases - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Analysis of Methyl 2-Furoate: A Technical Guide

Introduction

Methyl 2-furoate is a key organic compound, recognized for its characteristic odor and its role as a versatile intermediate in the synthesis of pharmaceuticals and fine chemicals. A thorough understanding of its structural features is paramount for its application in research and development. This technical guide provides an in-depth analysis of the spectral data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the characterization of this compound.

Spectroscopic Data Summary

The structural elucidation of this compound is achieved through the complementary information provided by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The quantitative data from these techniques are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Spectrum

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) reveals three distinct signals corresponding to the furan ring protons and the methyl ester protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.60 | dd | 1.8, 0.8 | H5 |

| 7.19 | dd | 3.6, 0.8 | H3 |

| 6.52 | dd | 3.6, 1.8 | H4 |

| 3.90 | s | - | -OCH₃ |

Data sourced from PubChem.[1]

¹³C NMR (Carbon-13 NMR) Spectrum

The ¹³C NMR spectrum in CDCl₃ shows six signals, corresponding to the six carbon atoms in the this compound molecule.

| Chemical Shift (δ) ppm | Assignment |

| 159.16 | C=O |

| 146.46 | C5 |

| 144.77 | C2 |

| 117.98 | C3 |

| 111.93 | C4 |

| 51.84 | -OCH₃ |

Data sourced from PubChem.[1]

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data presented is for the gas phase.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3150 | Weak | C-H stretch (furan ring) |

| ~2960 | Weak | C-H stretch (methyl group) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1580 | Medium | C=C stretch (furan ring) |

| ~1470 | Medium | C-H bend (methyl group) |

| ~1290 | Strong | C-O stretch (ester) |

| ~1180 | Strong | C-O-C stretch (ester) |

| ~1020 | Medium | C-O stretch (furan ring) |

| ~760 | Strong | C-H out-of-plane bend (furan ring) |

Data interpreted from the gas-phase IR spectrum available on the NIST WebBook.

Mass Spectrometry (MS) Data

The electron ionization mass spectrum of this compound shows the molecular ion peak and characteristic fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 126 | 47.03 | [M]⁺ (Molecular Ion) |

| 95 | 99.99 | [M - OCH₃]⁺ |

| 67 | ~15 | [C₄H₃O]⁺ |

| 39 | 43.82 | [C₃H₃]⁺ |

Data sourced from PubChem and NIST WebBook.[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the discussed spectroscopic techniques.

Caption: Workflow for the structural determination of this compound.

Experimental Protocols

Standard methodologies for the acquisition of spectral data for a small organic molecule like this compound are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration, although modern spectrometers can reference the residual solvent signal.

-

Instrumentation: Data is acquired on a high-field NMR spectrometer, for instance, a 400 MHz instrument.

-

¹H NMR Acquisition: A standard pulse-acquire sequence is used. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 8 or 16) are averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay are often required.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to produce the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to prepare a "neat" sample. A single drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are then pressed together to form a thin film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared light after passing through the sample, and a Fourier transform is used to convert this into an absorption spectrum. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid like this compound, a direct insertion probe or gas chromatography (GC) inlet can be used to introduce the sample into the ion source of the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a radical cation (the molecular ion), which can then undergo fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

-

Data Representation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

References

Methyl 2-Furoate: A Comprehensive Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the boiling and melting points of methyl 2-furoate, a key intermediate in the synthesis of various bioactive compounds and a notable component in the flavor and fragrance industries. This document outlines its key physical properties, details the experimental methodologies for their determination, and presents a visual representation of its common synthesis pathway.

Physicochemical Data of this compound

This compound is typically a colorless to pale yellow liquid at room temperature, with a scent described as mildly sweet or fruity.[1] Its physical characteristics are critical for its application in chemical synthesis and product formulation.

| Property | Value | Conditions |

| Boiling Point | 181.0 to 182.0 °C | @ 760 mm Hg[2][3] |

| 181.3 °C | @ 760 mm Hg | |

| 178 to 180 °C | @ 60 mm Hg[4] | |

| 81 to 82 °C | @ 20 mm Hg[3] | |

| Melting Point | Below room temperature | Not applicable (liquid state) |

| Physical State | Liquid | @ Standard Temperature and Pressure[2] |

Experimental Protocols for Property Determination

The determination of the boiling and melting points of organic compounds like this compound is fundamental for their characterization and purity assessment. Standard laboratory procedures are employed for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure substance, this is a constant at a given pressure.

1. Micro-Reflux Method (for small quantities):

-

Apparatus: A small test tube, a thermometer, a heating block or oil bath, and a magnetic stirrer.

-

Procedure:

-

Approximately 0.5 mL of this compound is placed in the test tube with a small magnetic stir bar.

-

The test tube is securely clamped within the heating block.[5]

-

A thermometer is positioned with its bulb about 1 cm above the liquid's surface to measure the vapor temperature.[5]

-

The sample is gently heated and stirred.

-

The temperature is recorded when the liquid is observed to be gently boiling and a condensation ring of the vapor is stable on the walls of the test tube at the level of the thermometer bulb.[5] This stable temperature reading is the boiling point.

-

2. Distillation Method (for larger quantities):

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating mantle.

-

Procedure:

-

The distillation apparatus is assembled.

-

The this compound sample is placed in the distillation flask.

-

The sample is heated, and the temperature is monitored. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is distilling.

-

The temperature at which the vapor's temperature remains constant during the collection of the distillate is recorded as the boiling point.[6]

-

3. Thiele Tube Method:

-

Apparatus: A Thiele tube, a small test tube, a capillary tube (sealed at one end), a thermometer, and a heat source.

-

Procedure:

-

A few drops of this compound are placed in the small test tube.

-

A capillary tube is inverted and placed inside the test tube containing the sample.[7]

-

The test tube is attached to a thermometer, which is then placed in a Thiele tube containing heating oil.[7]

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled.[5]

-

Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube.[8]

-

The heat is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[7][8]

-

Determination of Melting Point

Since this compound is a liquid at ambient temperatures, a standard melting point determination is not applicable. However, the methodology for determining the melting point of a solid organic compound is described below for reference, as it is a crucial technique for purity assessment.

Capillary Method:

-

Apparatus: A melting point apparatus (such as a MelTemp or DigiMelt), capillary tubes, and a solid sample.

-

Procedure:

-

A small amount of the finely powdered, dry solid is packed into a capillary tube to a height of 2-3 mm.[9]

-

The capillary tube is placed in the heating block of the melting point apparatus.[10]

-

The sample is heated rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.[9]

-

The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample has completely liquefied.[11] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[12]

-

Synthesis Pathway of this compound

This compound is commonly synthesized via the Fischer esterification of 2-furoic acid with methanol, using an acid catalyst. This reaction is a cornerstone of organic synthesis.[1]

Caption: Fischer esterification of 2-furoic acid to produce this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C6H6O3 | CID 11902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 611-13-2 [thegoodscentscompany.com]

- 4. This compound 98 611-13-2 [sigmaaldrich.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. vernier.com [vernier.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Boiling Points - Procedure [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. ursinus.edu [ursinus.edu]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

Stability and reactivity of the furan ring in methyl 2-furoate

An In-depth Technical Guide on the Stability and Reactivity of the Furan Ring in Methyl 2-Furoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical stability and reactivity of the furan ring in this compound. Furan derivatives are significant scaffolds in medicinal chemistry and drug development, making a thorough understanding of their chemical behavior essential for the design and synthesis of novel therapeutics. This document outlines the thermodynamic stability, details the primary modes of reactivity, presents quantitative data, provides detailed experimental protocols for key transformations, and visualizes important reaction pathways.

Core Concepts: Stability of the Furan Ring

Furan is a five-membered aromatic heterocycle containing an oxygen atom. Its aromaticity stems from the delocalization of one of the oxygen's lone pairs of electrons into the π-system, resulting in a planar, cyclic, conjugated system with 6 π-electrons that adheres to Hückel's rule. However, the aromatic character of furan is considered modest in comparison to benzene and other five-membered heterocycles like thiophene and pyrrole. This is largely due to the high electronegativity of the oxygen atom, which holds its lone pair more tightly, making delocalization less favorable.

The resonance energy of furan is estimated to be around 16-18 kcal/mol, which is significantly lower than that of benzene (~36 kcal/mol).[1] This reduced aromaticity leads to lower thermodynamic stability and higher reactivity for the furan ring when compared to more robust aromatic systems.[1]

The presence of the electron-withdrawing methyl ester group at the 2-position of the furan ring in this compound further influences its stability and reactivity. This substituent deactivates the furan ring towards electrophilic attack by withdrawing electron density, making it less reactive than unsubstituted furan.

Reactivity of the Furan Ring in this compound

The reactivity of the furan ring in this compound is characterized by a balance between its aromatic nature and its susceptibility to various reactions due to its modest resonance stabilization. The primary modes of reactivity include electrophilic substitution, cycloaddition reactions, and ring-opening reactions.

Electrophilic Aromatic Substitution

Furan is highly susceptible to electrophilic attack, with reactions estimated to be about 6 x 10¹¹ times faster than in benzene.[1] However, the electron-withdrawing nature of the methyl ester group in this compound deactivates the ring towards electrophiles. Electrophilic substitution on the furan ring typically occurs at the C5 position (α to the oxygen and meta to the ester group), as the directing effect of the oxygen atom to the adjacent α-positions is dominant, and the C5 position is less deactivated than the C3 position. The intermediate carbocation formed by attack at the C5 position is better stabilized by resonance.

Cycloaddition Reactions (Diels-Alder Reaction)

The reduced aromatic character of the furan ring allows it to act as a diene in [4+2] cycloaddition reactions, a reactivity not typically observed with benzene.[2] Despite the deactivating effect of the ester group, this compound can participate in Diels-Alder reactions with potent dienophiles, such as maleimide.[2][3] These reactions are valuable for the construction of complex bicyclic structures.[3] The reaction often benefits from being conducted in aqueous media, which can enhance the reaction rate.[3][4]

Ring-Opening Reactions

Under certain conditions, particularly in the presence of strong acids, the furan ring can undergo ring-opening reactions.[5] This process disrupts the aromatic system and leads to the formation of linear, functionalized products. For instance, acid-catalyzed hydrolysis of furan derivatives can yield γ-dicarbonyl compounds.

Quantitative Data

The following tables summarize key quantitative data regarding the physical, thermodynamic, and spectroscopic properties of this compound.

Table 1: Physical and Thermodynamic Properties of this compound

| Property | Value | Units | Source |

| Molecular Formula | C₆H₆O₃ | - | [6] |

| Molecular Weight | 126.11 | g/mol | [6] |

| Boiling Point | 181 | °C | |

| Density | 1.179 | g/mL at 25 °C | |

| Refractive Index | 1.487 | n20/D | |

| Enthalpy of Combustion (liquid) | -2769.00 ± 0.40 | kJ/mol | [7] |

| Enthalpy of Formation (liquid) | -450.20 ± 0.40 | kJ/mol | [7] |

| Enthalpy of Vaporization | 45.20 ± 0.80 | kJ/mol | [7] |

| Ionization Energy | 9.00 ± 0.05 | eV | [7] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Solvent | Chemical Shifts (δ) / Mass-to-Charge (m/z) | Source |

| ¹H NMR | CDCl₃ | 7.60 (dd, 1H), 7.19 (dd, 1H), 6.52 (dd, 1H), 3.90 (s, 3H) | [8] |

| ¹³C NMR | CDCl₃ | 159.16, 146.46, 144.77, 117.98, 111.93, 51.84 | [8] |

| Mass Spectrometry (EI) | - | 126 (M+), 95, 39 | [9] |

Experimental Protocols

The following are representative experimental protocols for key reactions involving the furan ring of this compound. These are based on established methodologies for similar compounds and should be adapted and optimized as necessary.

Electrophilic Aromatic Substitution: Nitration of this compound (Adapted from Methyl Benzoate Nitration)

This procedure describes the nitration of an aromatic ester, which is expected to proceed at the C5 position of the furan ring in this compound.

Materials:

-

This compound

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Distilled water

-

Ethanol

Procedure:

-

In a 50 mL conical flask, add 2.0 g of this compound.

-

Slowly add 4 mL of concentrated sulfuric acid to the this compound with swirling. Cool the mixture in an ice-water bath.[10]

-

In a separate test tube, carefully add 1.5 mL of concentrated nitric acid and cool it in an ice-water bath. Slowly add 1.5 mL of concentrated sulfuric acid to the nitric acid with swirling to create the nitrating mixture.[10]

-

Using a dropping pipette, add the nitrating mixture very slowly (over approximately 15 minutes) to the cooled solution of this compound. Maintain the reaction temperature below 10 °C.[10]

-

After the addition is complete, allow the reaction mixture to stand at room temperature for 15 minutes.[10]

-

Pour the reaction mixture onto approximately 20 g of crushed ice in a beaker and stir until the ice has melted.[10]

-

Collect the solid product by vacuum filtration and wash with a small amount of ice-cold water.[10]

-

Purify the crude product by recrystallization from an ethanol/water mixture.[10]

Cycloaddition: Diels-Alder Reaction of this compound with Maleimide

This protocol outlines the [4+2] cycloaddition of this compound with maleimide.

Materials:

-

This compound

-

Maleimide

-

Water

-

Acetone

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and maleimide (1.5 equivalents) in a 1:1 mixture of acetone and water.[2]

-

Heat the reaction mixture at 50-80 °C and monitor the reaction progress by TLC or GC-MS.[2]

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by vacuum filtration.

-

If no precipitate forms, remove the acetone under reduced pressure and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

Ring-Opening: Acid-Catalyzed Hydrolysis of a Dihydrofuran Derivative (Adaptable for this compound)

This is a general procedure for the acid-catalyzed ring opening of a dihydrofuran, which can be adapted to investigate the stability of the furan ring in this compound under strong acidic conditions.

Materials:

-

This compound

-

Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 g) in THF (20 mL) in a 50 mL round-bottom flask.[5]

-

Add 1 M HCl (10 mL) to the solution.[5]

-

Stir the mixture at room temperature and monitor the reaction for an extended period (e.g., 24-48 hours) by TLC to observe any potential ring opening.

-

If a reaction occurs, neutralize the mixture by the slow addition of saturated NaHCO₃ solution.[5]

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).[5]

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[5]

-

Filter the solution and concentrate under reduced pressure to isolate the product(s).[5]

Visualizations

The following diagrams illustrate key reaction pathways and experimental workflows related to the reactivity of this compound.

Caption: Mechanism of electrophilic substitution on this compound.

Caption: Diels-Alder reaction of this compound with maleimide.

Caption: Formation of the nitronium ion electrophile for nitration.

References

- 1. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. chemeo.com [chemeo.com]

- 8. This compound | C6H6O3 | CID 11902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [webbook.nist.gov]

- 10. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

The Furan Scaffold: A Versatile Pharmacophore with Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals